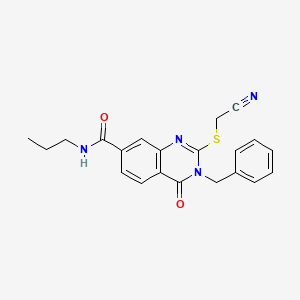

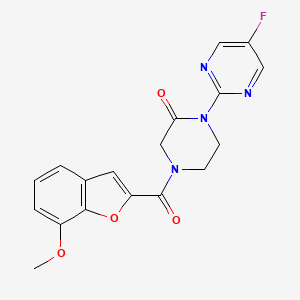

(E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a type of sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics .

Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a ring of six carbon atoms), and an acrylic acid group, which consists of a two-carbon double bond and a carboxylic acid group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Catalyst and Reaction Mechanism Studies

Research on catalytic processes and reaction mechanisms is a significant application area. For instance, the study by Murphy et al. (2017) demonstrated how the selectivity toward the dehydration pathway of methyl lactate to produce acrylic acid, an essential chemical feedstock, could be enhanced by introducing pyridine in the reaction feed. This approach helped increase selectivity by inhibiting side pathways, thereby improving catalyst stability and efficiency (Murphy, Letterio, & Xu, 2017).

Polymer Science and Materials Engineering

In the field of polymer science and materials engineering, the study of polymeric structures and their interactions with other compounds is crucial. Sakurai, Douglas, and MacKnight (1992) investigated the acid/base interaction in blends of poly(styrene sulfonic acid) with poly(ethyl acrylate-co-4-vinylpyridine), revealing significant insights into the sulfonic acid and pyridine group interactions within polymers. This research contributes to the understanding of polymer blending and the design of novel materials with tailored properties (Sakurai, Douglas, & MacKnight, 1992).

Molecular Engineering and Organic Synthesis

The synthesis and functionalization of organic compounds is another area of application. Kim et al. (2006) engineered organic sensitizers for solar cell applications, highlighting the role of functionalized unsymmetrical organic sensitizers in improving photovoltaic efficiency. Such studies underscore the importance of molecular engineering in developing renewable energy technologies (Kim et al., 2006).

Analytical and Spectroscopic Techniques

Analytical and spectroscopic techniques also benefit from the study of such compounds. Zuccarello et al. (1982) conducted a comprehensive spectroscopic investigation of acrylic acid and its derivatives, providing valuable information on the structural and electronic properties of these compounds. This research aids in the understanding of compound behaviors and interactions at the molecular level (Zuccarello, Buemi, Fasone, Gandolfo, Raudino, & Grasso, 1982).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-[4-methyl-3-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-12-4-5-13(6-7-16(19)20)9-15(12)23(21,22)18-11-14-3-2-8-17-10-14/h2-10,18H,11H2,1H3,(H,19,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMSSIVVFFYDIS-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726200 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one](/img/structure/B2984813.png)

![N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide](/img/structure/B2984814.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)

![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2984832.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)